molecular formula C14H12ClN3O2S B6209350 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide CAS No. 2732246-31-8

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide

Cat. No.: B6209350
CAS No.: 2732246-31-8
M. Wt: 321.8
InChI Key:
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Description

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system substituted with a chloro group and a sulfonamide moiety, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The chloro group can be introduced via electrophilic substitution reactions, and the sulfonamide moiety is typically added through sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the desired product formation .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The sulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is unique due to its combination of an indole ring, chloro group, and sulfonamide moiety. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide involves the reaction of 3-chloro-1H-indole-7-carboxylic acid with sulfanilamide followed by reduction and acylation to obtain the final product.", "Starting Materials": [ "3-chloro-1H-indole-7-carboxylic acid", "sulfanilamide", "sodium borohydride", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-chloro-1H-indole-7-carboxylic acid is reacted with sulfanilamide in the presence of triethylamine and dimethylformamide to obtain 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide.", "Step 2: The product from step 1 is reduced using sodium borohydride in the presence of acetic anhydride and triethylamine to obtain the corresponding amine.", "Step 3: The amine from step 2 is acylated using acetic anhydride in the presence of triethylamine and chloroform to obtain the final product, 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide.", "Step 4: The final product is purified using recrystallization and characterized using various spectroscopic techniques." ] }

CAS No.

2732246-31-8

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8

Purity

95

Origin of Product

United States

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